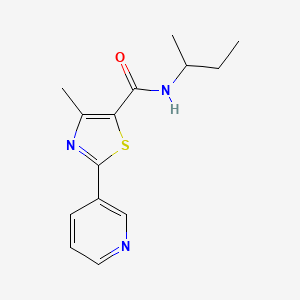![molecular formula C16H18N2O4S B4591643 2-methoxy-N-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4591643.png)
2-methoxy-N-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide
Descripción general
Descripción
2-methoxy-N-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.09872823 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hypoglycemic Activity
The structure-activity relationships of hypoglycemic benzoic acid derivatives, closely related to 2-methoxy-N-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide, have been explored, revealing their potential in treating type 2 diabetes through modulation of insulin release. The development of repaglinide, a derivative with significant hypoglycemic activity, underscores the therapeutic potential of these compounds in diabetic patient management (Grell et al., 1998).
Antioxidant and Enzyme Inhibition
Derivatives of this compound have shown promising antioxidant activities. Specifically, certain N-substituted derivatives exhibit significant inhibitory effects against enzymes like acetylcholinesterase, indicating potential applications in treating conditions related to oxidative stress and enzyme regulation (Fatima et al., 2013).
Chemokine Receptor Antagonism
Research on indazole arylsulfonamides, which share structural similarities with this compound, has identified potential applications as allosteric CC-chemokine receptor 4 (CCR4) antagonists. These findings highlight the role of such compounds in modulating immune responses, potentially offering new avenues for treating diseases characterized by dysregulated chemokine receptor activity (Procopiou et al., 2013).
Chemical Synthesis and Optimization
The compound has served as a precursor in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, illustrating its role in the chemical synthesis of intermediates for various applications. Optimization of reaction conditions in such syntheses emphasizes the compound's utility in improving the efficiency and yield of chemical processes (Xu et al., 2018).
Radioligand Development
The synthesis and application of derivatives for radioligand development, particularly for the radioimmunoassay of related compounds, further demonstrate the scientific utility of this compound. Such applications are crucial in the development of diagnostic tools and in the advancement of medical research (Cardoso & Pradelles, 1982).
Propiedades
IUPAC Name |
2-methoxy-N-methyl-5-[(2-methylphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-6-4-5-7-14(11)18-23(20,21)12-8-9-15(22-3)13(10-12)16(19)17-2/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBOONNLYOSMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE](/img/structure/B4591564.png)
![methyl 5-methyl-2-[({[3-(4-methyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4591565.png)


![1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4591582.png)
![(6Z)-2-(benzylsulfanyl)-6-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4591584.png)
![methyl ({4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B4591592.png)
![4-cyano-5-{[2-cyano-3-(2-furyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4591595.png)
![1-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-METHYLPIPERIDINE](/img/structure/B4591597.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2-methylquinoline](/img/structure/B4591606.png)
![N~5~-(2-{[2-(3-BROMOPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4591609.png)
![methyl [7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4591623.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4591629.png)
![N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B4591635.png)
